2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine
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Overview
Description
2-(8-Oxa-2-azaspiro[45]decan-2-yl)ethanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biologically active compound.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A closely related compound with similar structural features.
2-Oxa-8-azaspiro[4.5]decan-4-amine: Another spiro compound with a different substitution pattern.
Uniqueness
2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to its specific substitution at the nitrogen atom, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanamine |
InChI |
InChI=1S/C10H20N2O/c11-4-6-12-5-1-10(9-12)2-7-13-8-3-10/h1-9,11H2 |
InChI Key |
ZLKOUSWQYDFHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CCOCC2)CCN |
Origin of Product |
United States |
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